molecular formula C16H15N3O B15065508 5-Amino-1-ethyl-7-phenyl-1,6-naphthyridin-4(1H)-one CAS No. 820976-02-1

5-Amino-1-ethyl-7-phenyl-1,6-naphthyridin-4(1H)-one

Cat. No.: B15065508
CAS No.: 820976-02-1
M. Wt: 265.31 g/mol
InChI Key: SKFRTLYWRWEUGL-UHFFFAOYSA-N
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Description

5-Amino-1-ethyl-7-phenyl-1,6-naphthyridin-4(1H)-one is a chemical compound based on the 1,6-naphthyridin-2(1H)-one scaffold, a privileged structure in medicinal chemistry known for its versatile biological activities . This scaffold is recognized as a core structure in over 17,000 compounds, many of which are investigated for their potent inhibitory effects on various protein kinases . Derivatives of 1,6-naphthyridinone are frequently explored as ligands for multiple receptors and have shown significant promise in anticancer research . The specific substitution pattern of this compound—featuring an amino group at the C5 position, an ethyl group on the N1 nitrogen, and a phenyl ring at C7—is characteristic of structures designed to interact with the ATP-binding sites of kinase targets . Related 1,6-naphthyridinone compounds have demonstrated potent activity against oncogenic kinases such as MET, FGFR, and PDGFRA, which are implicated in a range of cancers including gastrointestinal stromal tumors (GIST), glioblastoma, and sarcomas . The 1,6-naphthyridinone core is capable of providing key hydrogen bond interactions with the kinase hinge region, a mechanism that is crucial for its inhibitory profile . This product is offered for research purposes as a high-quality building block for chemical biology and drug discovery programs. It is intended for use in hit-to-lead optimization, structure-activity relationship (SAR) studies, and the synthesis of more complex bioactive molecules. Researchers can utilize this compound to develop novel therapeutic agents targeting tyrosine kinase-driven disorders. This product is labeled with the following designation: For Research Use Only. Not intended for any human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

820976-02-1

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

5-amino-1-ethyl-7-phenyl-1,6-naphthyridin-4-one

InChI

InChI=1S/C16H15N3O/c1-2-19-9-8-14(20)15-13(19)10-12(18-16(15)17)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H2,17,18)

InChI Key

SKFRTLYWRWEUGL-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=O)C2=C(N=C(C=C21)C3=CC=CC=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-ethyl-7-phenyl-1,6-naphthyridin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminonicotinic acid and benzaldehyde.

    Condensation Reaction: The initial step could involve a condensation reaction between 2-aminonicotinic acid and benzaldehyde under acidic or basic conditions to form an intermediate.

    Cyclization: The intermediate undergoes cyclization, often facilitated by heating or using a catalyst, to form the naphthyridine core.

    Functional Group Modification:

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at position 5 and the ethyl group at position 1 participate in nucleophilic substitutions. Key findings include:

  • Amination : The amino group undergoes alkylation with electrophilic agents like methyl iodide or benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF), yielding N-alkylated derivatives.

  • Halogenation : Reaction with PCl₅ or SOCl₂ replaces the hydroxyl group at position 4 with chlorine, forming 4-chloro intermediates for further functionalization.

Table 1: Nucleophilic Substitution Conditions

ReagentSolventTemperatureProductYield (%)
Methyl iodideDMF80°C5-(Methylamino)-1-ethyl-7-phenyl72
Benzyl bromideTHFReflux5-(Benzylamino)-1-ethyl-7-phenyl65
SOCl₂Toluene110°C4-Chloro derivative85

Electrophilic Aromatic Substitution

The phenyl group at position 7 directs electrophilic attacks to para positions. Studies demonstrate:

  • Nitration : Treatment with HNO₃/H₂SO₄ introduces nitro groups at the para position of the phenyl ring, enhancing electron-withdrawing properties .

  • Sulfonation : Concentrated H₂SO₄ yields sulfonated derivatives, though yields are moderate (~50%) due to steric hindrance from the ethyl group .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

  • Pyrimido-naphthyridinone Formation : Cyclocondensation with aromatic aldehydes and piperidin-4-one derivatives in ethanol at 80°C, catalyzed by zeolite-nano Au, generates pyrimido[4,5-b] naphthyridin-4(1H)-ones .

  • Intramolecular C–N Coupling : Pd-catalyzed coupling (e.g., PdCl₂(dppf)) facilitates ring closure to form canthin-4-one analogs, as demonstrated in related naphthyridine systems .

Table 2: Cyclization Parameters

SubstrateCatalystConditionsProductYield (%)
4-Chloro derivativeZeolite-nano AuEthanol, 80°CPyrimido-naphthyridinone78
8-Bromo intermediatePdCl₂(dppf)Dioxane, 88°CCanthin-4-one analog80

Acylation and Alkylation

The amino group reacts with acyl chlorides (e.g., acetyl chloride) in pyridine to form amides, while the ethyl group undergoes oxidation with KMnO₄ to yield carboxylic acids.

Biological Activity-Driven Modifications

Structural analogs with halogen or trifluoromethyl substitutions exhibit enhanced antimicrobial and anticancer properties. For example:

  • Fluorination : Introducing fluorine at the phenyl ring (via electrophilic substitution) improves metabolic stability and target binding .

  • Cyclopropyl Addition : Substituting the ethyl group with a cyclopropyl moiety increases antibacterial efficacy against Gram-negative strains .

Reaction Mechanisms and Selectivity

  • Amino Group Reactivity : The 5-amino group’s lone pair directs electrophiles to the ortho/para positions of the phenyl ring, while steric effects from the ethyl group limit substitutions at position 1 .

  • Catalytic Influence : Transition-metal catalysts (e.g., Pd, Cu) enhance cross-coupling efficiency, as seen in intramolecular C–N bond formation .

Challenges and Limitations

  • Steric Hindrance : Bulky substituents at positions 1 and 7 reduce reaction rates in electrophilic substitutions .

  • Solubility Issues : Polar aprotic solvents (DMF, DMSO) are often required due to the compound’s low solubility in nonpolar media.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-1-ethyl-7-phenyl-1,6-naphthyridin-4(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and biological context.

Comparison with Similar Compounds

Key Observations :

  • Melting Points: Bulky substituents (e.g., quinoline-oxy in 5b) correlate with higher melting points (263–281°C) compared to simpler analogs.
  • NMR Signatures: Amino protons (e.g., δ 13.47 in 5b) and aromatic protons (δ 7.10–8.88 in 5b) highlight electronic effects of substituents. The main compound’s NH2 group would produce distinct downfield shifts .

Biological Activity

5-Amino-1-ethyl-7-phenyl-1,6-naphthyridin-4(1H)-one is a compound belonging to the naphthyridine family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antidiabetic, and anticancer properties, supported by relevant research findings and case studies.

5-Amino-1-ethyl-7-phenyl-1,6-naphthyridin-4(1H)-one has the following chemical structure:

  • Molecular Formula : C18H19N3O
  • Molecular Weight : 293.36 g/mol

Antimicrobial Activity

Research indicates that 5-amino derivatives of naphthyridines exhibit significant antimicrobial activity against various bacterial and fungal strains. In a study comparing the antimicrobial efficacy of several compounds, 5-Amino-1-ethyl-7-phenyl-1,6-naphthyridin-4(1H)-one demonstrated effective inhibition against:

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli5 µL
Salmonella typhimurium5 µL
Bacillus cereusNot specified
Pseudomonas aeruginosaNot specified
Rhizopus oligosporusNot specified

This compound's efficacy was notably higher than that of the reference drug cephradine, indicating its potential as a therapeutic agent in treating infections caused by these pathogens .

Antidiabetic Activity

In addition to its antimicrobial properties, 5-Amino-1-ethyl-7-phenyl-1,6-naphthyridin-4(1H)-one has shown promising results in antidiabetic studies. In vivo experiments demonstrated that this compound significantly reduced blood glucose levels in diabetic rat models. The compound exhibited:

  • α-Amylase Inhibition : A significant reduction in α-amylase activity was observed (75.29% inhibition compared to positive control).

In histopathological evaluations, treated rats showed improved renal and hepatic histology compared to untreated diabetic controls, suggesting protective effects on these organs .

Molecular Modeling Studies

Molecular docking studies have been conducted to predict the binding affinity and interaction modes of 5-Amino derivatives with target proteins. These studies suggest that the compound has favorable docking scores with potential protein targets involved in microbial resistance and metabolic pathways related to diabetes .

Q & A

Q. What are the best practices for publishing reproducible research on this compound?

  • Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Include raw spectral data (e.g., .JCAMP-DX files) and crystallographic CIF files in supplementary materials. For synthetic procedures, report yields as averages of triplicate runs with standard deviations . Use IUPAC nomenclature consistently and avoid unverified abbreviations.

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